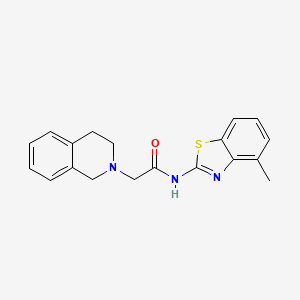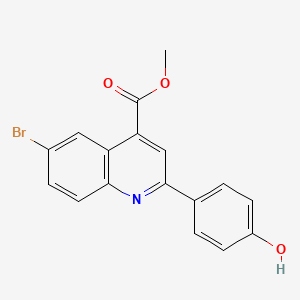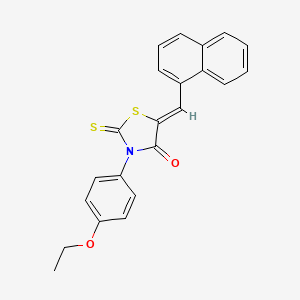
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DMBA-N-Me and is a derivative of benzothiazole and isoquinoline.
作用機序
The mechanism of action of DMBA-N-Me is not fully understood, but it is believed to exhibit its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. DMBA-N-Me has also been found to bind to amyloid-beta protein and inhibit its aggregation, which is a hallmark of Alzheimer's disease. In photodynamic therapy, DMBA-N-Me acts as a photosensitizer and generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMBA-N-Me has been found to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the aggregation of amyloid-beta protein, which is associated with Alzheimer's disease. In photodynamic therapy, DMBA-N-Me has been found to induce cell death in cancer cells upon exposure to light.
実験室実験の利点と制限
One of the advantages of DMBA-N-Me is its potential as a fluorescent probe for the detection of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, DMBA-N-Me has been found to exhibit anti-cancer activity in various cancer cell lines, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of DMBA-N-Me is its potential toxicity, which needs to be further studied before it can be used in clinical applications.
将来の方向性
There are several future directions for the study of DMBA-N-Me. One direction is the further study of its anti-cancer activity and its potential as an anti-cancer drug. Another direction is the development of DMBA-N-Me as a fluorescent probe for the detection of amyloid-beta protein in vivo. Additionally, further studies are needed to determine the potential toxicity of DMBA-N-Me and its safety for use in clinical applications.
Conclusion:
DMBA-N-Me is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It has been found to exhibit anti-cancer activity, potential as a fluorescent probe for the detection of amyloid-beta protein, and potential as a photosensitizer in photodynamic therapy. Further studies are needed to fully understand its mechanism of action, potential toxicity, and safety for use in clinical applications.
科学的研究の応用
DMBA-N-Me has been extensively studied for its potential application in various fields of research. It has been found to exhibit anti-cancer activity and has been studied for its potential as an anti-cancer drug. DMBA-N-Me has also been studied for its potential as a fluorescent probe for the detection of amyloid-beta protein, which is associated with Alzheimer's disease. Additionally, DMBA-N-Me has been studied for its potential as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-4-8-16-18(13)21-19(24-16)20-17(23)12-22-10-9-14-6-2-3-7-15(14)11-22/h2-8H,9-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMYPQWQWZZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4840575.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)

![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)


![5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840632.png)
![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)
![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)